molecular formula C20H20F3N5O2 B10836239 Quinoline derivative 6

Quinoline derivative 6

Cat. No.: B10836239
M. Wt: 419.4 g/mol
InChI Key: PUIAIYDBFPDZPF-GOSISDBHSA-N
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Description

Quinoline derivative 6 is a member of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse applications in medicinal, industrial, and synthetic organic chemistry. The structure of quinoline consists of a benzene ring fused with a pyridine ring, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline derivative 6 can be synthesized using several methods, including the Friedländer synthesis, the Skraup synthesis, and the Doebner-Miller synthesis. These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, such as transition metals, and green chemistry approaches, such as microwave irradiation and solvent-free conditions, are commonly employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline derivative 6 undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and organometallic reagents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Alkylated or arylated quinoline derivatives.

Comparison with Similar Compounds

Quinoline derivative 6 can be compared with other similar compounds, such as isoquinoline, quinazoline, and cinnoline. These compounds share a similar heterocyclic structure but differ in the position and type of nitrogen atoms within the ring system.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C20H20F3N5O2

Molecular Weight

419.4 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-7-[[(2R)-2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C20H20F3N5O2/c1-27-10-13(8-25-27)15-7-17(19(24)29)26-16-6-12(2-3-14(15)16)9-28-4-5-30-18(11-28)20(21,22)23/h2-3,6-8,10,18H,4-5,9,11H2,1H3,(H2,24,29)/t18-/m1/s1

InChI Key

PUIAIYDBFPDZPF-GOSISDBHSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCO[C@H](C4)C(F)(F)F)C(=O)N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N

Origin of Product

United States

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